molecular formula C14H14N2O4 B2550929 (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1006359-57-4

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B2550929
CAS RN: 1006359-57-4
M. Wt: 274.276
InChI Key: FRAOKGORUAANBO-SNAWJCMRSA-N
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Description

The compound "(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient synthesis route for novel 3-heteroaryl-pyrazoles involves the reaction of ethyl 3-[(E)-3-(N,N-dimethylamino)acryloyl]-1-(4-chlorophenyl)-5phenyl-1H-pyrazole-4-carboxylate with different reagents such as hydrazine hydrate, hydroxylamine, and various heterocyclic amines . This method allows for the introduction of functional groups that can significantly alter the chemical and biological properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, a novel pyrazole derivative was characterized using elemental analysis, IR, 1H NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the pyrazole core.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of complex structures with potential pharmacological applications. For example, the reaction of E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with different reagents resulted in the formation of pyrano[3,2-c]quinoline-4,5-diones and other heterocyclic substituents . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can enhance these properties, making the compounds suitable for various applications. For instance, the crystal structure of a pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are important for the solid-state properties of the compound . Additionally, theoretical calculations such as density functional theory (DFT) can predict the electronic properties and reactivity of these molecules, which are crucial for understanding their behavior in different environments .

Scientific Research Applications

Efficient Synthesis of Functionalized Compounds

Research shows that derivatives similar to "(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one" are synthesized for various applications, including the development of novel compounds with potential biological activities. For example, studies have highlighted the synthesis of novel 3-heteroaryl-pyrazoles through reactions involving similar structures, demonstrating their utility in creating compounds with potential pharmaceutical applications (Shawali, Farghaly, & Aldahshoury, 2010).

Application in Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Pyran derivatives, akin to the compound , have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies suggest that such compounds can significantly inhibit corrosion, making them valuable in protecting industrial equipment and infrastructure (Khattabi et al., 2019).

Polymer Chemistry and Material Science

In polymer chemistry, derivatives of "(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one" are utilized in the synthesis of various polymers and co-polymers. These materials have potential applications in creating novel materials with unique properties, such as light-sensitive contact lenses or materials with specific thermal or mechanical properties. For instance, naphthopyrans incorporated into co-polymers demonstrate potential for light-sensitive applications, indicating the versatility of pyran derivatives in material science (Nabais et al., 2011).

Novel Functionalized Monomers and Polymers

The compound's derivatives are also explored for synthesizing novel functionalized monomers and polymers with antimicrobial properties. This application is crucial in developing new materials that can resist microbial growth, making them suitable for medical devices, coatings, and other applications where hygiene is paramount (Saraei et al., 2016).

properties

IUPAC Name

3-[(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-16-8-10(7-15-16)4-5-11(17)13-12(18)6-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAOKGORUAANBO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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